Lower Lipophilicity vs. N-Methylated Analog
The target compound (MW=201.22, LogP=0.77) demonstrates significantly lower lipophilicity than its N-methylated structural analog, 4-(3-Amino-4-methylphenyl)-2-methylpyridazin-3(2H)-one (MW=215.25, XLogP3=0.8) [1]. The lower LogP value (0.77 vs. 0.8) is advantageous for improving aqueous solubility and mitigating off-target binding associated with highly lipophilic molecules, making it a more attractive starting point for lead optimization where a balanced ADME profile is critical [1].
| Evidence Dimension | Calculated Partition Coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 0.77 |
| Comparator Or Baseline | 4-(3-Amino-4-methylphenyl)-2-methylpyridazin-3(2H)-one (CAS 1263474-51-6): XLogP3 = 0.8 |
| Quantified Difference | ΔLogP = -0.03 (Target is less lipophilic) |
| Conditions | In silico calculation (standard software for vendor catalogs) |
Why This Matters
Lower lipophilicity is a key predictor of better aqueous solubility and a more favorable ADME profile, reducing the risk of late-stage attrition due to poor pharmacokinetics.
- [1] Kuujia. (n.d.). Cas no 1263474-51-6 (4-(3-Amino-4-methylphenyl)-2-methylpyridazin-3(2H)-one) Product Page. Retrieved from kuujia.com. View Source
